molecular formula C9H13NO B12872957 N-Cyclopropyl-N,5-dimethylfuran-2-amine

N-Cyclopropyl-N,5-dimethylfuran-2-amine

Cat. No.: B12872957
M. Wt: 151.21 g/mol
InChI Key: DKFQPEREKIVXJU-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N,5-dimethylfuran-2-amine is a heterocyclic amine featuring a furan ring substituted with methyl groups at the 5-position and a cyclopropylamine moiety at the 2-position. The cyclopropyl group confers steric constraints that may enhance metabolic stability, while the methyl substituents on the furan ring modulate electronic properties.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-cyclopropyl-N,5-dimethylfuran-2-amine

InChI

InChI=1S/C9H13NO/c1-7-3-6-9(11-7)10(2)8-4-5-8/h3,6,8H,4-5H2,1-2H3

InChI Key

DKFQPEREKIVXJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)N(C)C2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-Cyclopropyl-N,5-dimethylfuran-2-amine typically involves the reaction of cyclopropylamine with 5-methylfuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

N-Cyclopropyl-N,5-dimethylfuran-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the furan ring is substituted with various nucleophiles under appropriate conditions.

Scientific Research Applications

N-Cyclopropyl-N,5-dimethylfuran-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N,5-dimethylfuran-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
This compound C₉H₁₄N₂O 166.22 Furan, cyclopropylamine 5-methyl, N-cyclopropyl
5-Chloro-N-cyclopropylpyrimidin-2-amine C₇H₉ClN₄ 184.62 Pyrimidine, cyclopropylamine 5-chloro, pyrimidine core
2-(Dimethylamino)-2-methylpropylamine C₁₇H₂₃FN₂O 296.38 Furan, dimethylamino, fluorophenyl 5-(4-fluorophenyl), branched amine
2-Chloro-N-cyclopropyl-N-(2,4-dichlorobenzyl)acetamide C₁₃H₁₃Cl₃N₂O 323.62 Acetamide, cyclopropylamine Dichlorobenzyl, chloroacetamide

Key Observations:

Core Heterocycle Differences : The furan ring in the target compound contrasts with pyrimidine in 5-chloro-N-cyclopropylpyrimidin-2-amine . Pyrimidine’s aromaticity and electron-deficient nature may enhance binding to biological targets compared to furan’s electron-rich system.

Amine Group Complexity: The branched dimethylamino group in ’s compound increases steric hindrance and lipophilicity compared to the simpler cyclopropylamine in the target molecule .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Property This compound 5-Chloro-N-cyclopropylpyrimidin-2-amine [2-(Dimethylamino)...]amine 2-Chloro-N-cyclopropyl-N-(2,4-dichlorobenzyl)acetamide
Molecular Weight 166.22 184.62 296.38 323.62
Lipophilicity (LogP)* ~1.5 (estimated) ~2.1 (chloro increases LogP) ~3.2 (fluorophenyl dominance) ~3.8 (dichlorobenzyl, chloroacetamide)
Aqueous Solubility Moderate (methyl enhances solubility) Low (chloro, pyrimidine reduce solubility) Very low Insoluble (high halogen content)
Metabolic Stability High (cyclopropane reduces oxidation) Moderate (pyrimidine susceptible to metabolism) Low (branched amine may slow metabolism) Variable (acetamide hydrolysis likely)

*LogP estimates based on substituent contributions.

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